N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide typically involves several steps. One common method starts with the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol to yield the corresponding tricyclic indole . This intermediate can then undergo further reactions to introduce the methoxy and sulfonamide groups, resulting in the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups present.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is highly reactive towards electrophiles.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s indole structure makes it a valuable tool in studying biological processes, including enzyme interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide involves its interaction with various molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing signal transduction pathways. This binding can lead to various biological effects, such as modulation of enzyme activity or alteration of gene expression .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide can be compared with other indole derivatives, such as:
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Both compounds share the indole structure, but melatonin has a different functional group, leading to its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine: This compound is a tryptamine derivative with hallucinogenic properties, highlighting the diverse biological activities that indole derivatives can exhibit.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-16-7-8-18-17(11-16)15(12-19-18)9-10-20-24(21,22)13-14-5-3-2-4-6-14/h2-8,11-12,19-20H,9-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHVRUUNDIWVKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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